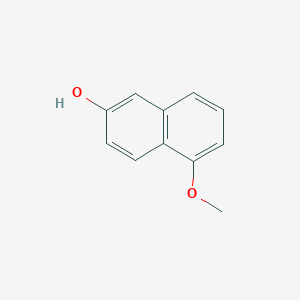

5-Methoxynaphthalen-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLUQGYAKFXFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566273 | |

| Record name | 5-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150712-57-5 | |

| Record name | 5-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies

Strategic Approaches for Constructing the 5-Methoxynaphthalen-2-ol Scaffold

The assembly of the this compound framework relies on two primary strategies: the de novo construction of the naphthalene (B1677914) ring system (total synthesis) or the chemical modification of readily available naphthalene derivatives.

Total synthesis offers a versatile route to substituted naphthalenes by constructing the core ring system from simpler, non-naphthalenic starting materials. One such strategy involves the Stobbe condensation followed by cyclization. For instance, a route to substituted 1-naphthols relies on the cyclization of arylidenesuccinic acids. clockss.org This approach allows for the controlled placement of substituents on the resulting naphthalene ring, which can then be further modified. A typical sequence involves the condensation of an appropriately substituted benzaldehyde (B42025) with a succinic ester to form an arylidenesuccinic acid, which is then cyclized, often by refluxing in acetic anhydride (B1165640) with sodium acetate (B1210297), to yield a substituted naphthalene ester. clockss.org This method provides access to complex substitution patterns that may be difficult to achieve through direct functionalization.

A more common and often more direct approach is the derivatization of commercially available naphthalene compounds like 2-naphthol (B1666908) or other substituted naphthalenes. This strategy leverages the inherent reactivity of the naphthalene core to introduce or modify functional groups. For example, a multi-step synthesis starting from 2-naphthol can be used to produce derivatives like 5-bromo-6-methoxynaphthalene-2-carboxylic acid, a close relative of the target compound. tubitak.gov.trresearchgate.net This process involves sequential reactions such as bromination, methylation, and acylation to build the desired substitution pattern. tubitak.gov.trresearchgate.net Similarly, 5-methoxynaphthalen-1-ol (B134530) can be subjected to a sequence of allylation and Claisen rearrangement to introduce new carbon substituents, which can then be further manipulated. rsc.org The synthesis of 7-bromo-3-methoxy-2-naphthaldehyde (B8688572) from 3-hydroxy-2-naphthoic acid via bromination, methylation, and oxidation further illustrates the power of this approach to build functionalized isomers. nih.gov

Total Synthesis from Precursors

Specific Synthetic Pathways to this compound and Related Isomers

Several specific chemical transformations are employed to achieve the synthesis of methoxynaphthalenols, often involving sequences of reactions that carefully control regioselectivity.

Grignard reactions are a powerful tool for forming carbon-carbon bonds and synthesizing alcohols, making them relevant for modifying naphthalene scaffolds. leah4sci.comlibretexts.org A Grignard reagent can react with a carbonyl group (aldehyde or ketone) on a naphthalene ring to produce a secondary or tertiary alcohol, respectively. libretexts.orgmasterorganicchemistry.com For example, in a synthesis starting from 5-methoxy-2-(2-propenyl)naphthalen-1-yl acetate, an intermediate aldehyde is treated with methylmagnesium iodide (MeMgI) to generate a secondary alcohol, 1-(1-hydroxy-5-methoxynaphthalen-2-yl)propan-2-ol. rsc.org This demonstrates the utility of Grignard reagents in adding alkyl groups and a hydroxyl function in a single step. rsc.org

Oxidative pathways are crucial for introducing hydroxyl groups or for further functionalization.

Fremy's Salt Oxidation: Naphthols can be oxidized to naphthoquinones using Fremy's salt (potassium nitrosodisulfonate). rsc.org This reaction was used to convert a 1-hydroxy-naphthalene derivative into the corresponding 1,4-naphthoquinone, a key step in the synthesis of the natural product elecanacin (B1238211). rsc.org

Oxidative Dimerization: The oxidation of naphthols can also lead to dimerization. The reaction of 8-methoxynaphthalen-1-ol with ammonium (B1175870) metapervanadate yields a mixture of dimeric products, including a para-para coupled dimer (daldinol) and an ortho-para coupled product (nodulisporin A). researchgate.net

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester and is a known transformation in the metabolism of nabumetone (B1676900), which features a 6-methoxynaphthalene moiety. tandfonline.com This enzymatic oxidation highlights a potential synthetic route for converting an acetylnaphthalene derivative into an acetoxynaphthalene, which can then be hydrolyzed to the corresponding naphthol.

The table below summarizes key oxidative reactions used on methoxynaphthalene systems.

Table 1: Examples of Oxidative Pathways on Methoxynaphthalene Derivatives| Starting Material | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| 1-Hydroxy-5-methoxynaphthalene derivative | Fremy's salt | 1,4-Naphthoquinone derivative | rsc.org |

| 8-Methoxynaphthalen-1-ol | Ammonium metapervanadate | Dimeric naphthalenols (Daldinol, Nodulisporin A) | researchgate.net |

| Nabumetone (ketone) | Flavin-containing monooxygenase 5 (FMO5) | 6-MNEA (ester) | tandfonline.com |

Sequential bromination and methylation reactions are a cornerstone for the synthesis of specific methoxynaphthalene isomers, particularly starting from simple naphthols. A well-documented pathway to synthesize 5-bromo-6-methoxynaphthalene-2-carboxylic acid begins with 2-naphthol. tubitak.gov.trresearchgate.net The process for preparing the related intermediate 6-bromo-2-methoxynaphthalene involves three main steps:

Bromination: 2-naphthol is first brominated to yield 1,6-dibromo-2-naphthol (B94854). google.com

Reduction: The 1,6-dibromo-2-naphthol is selectively reduced to remove the bromine at the 1-position, yielding 6-bromo-2-naphthol (B32079). google.com

Methylation: The hydroxyl group of 6-bromo-2-naphthol is then methylated, typically using a methyl halide or dimethyl sulfate, to produce 6-bromo-2-methoxynaphthalene. tubitak.gov.trgoogle.com

This bromo-methoxynaphthalene intermediate is highly valuable. For instance, it can undergo a Friedel-Crafts acylation to introduce an acetyl group, which can then be converted to a carboxylic acid via a haloform reaction. tubitak.gov.trresearchgate.net The bromine atom can later be substituted with a methoxy (B1213986) group, providing a route to dimethoxylated naphthalene derivatives. tubitak.gov.trresearchgate.net

The table below outlines a representative synthesis of a functionalized methoxynaphthalene from 2-naphthol.

Table 2: Synthetic Sequence from 2-Naphthol to 5,6-Dimethoxynaphthalene-2-carboxylic acid| Step | Reaction | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Bromination of 2-naphthol | Br₂, Acetic Acid | 88% | researchgate.net |

| 2 | Methylation of 1-bromo-2-naphthol | Me₂SO₄, K₂CO₃, Acetone | 95% | researchgate.net |

| 3 | Friedel-Crafts Acylation | AcCl, AlCl₃, 1,2-dichloroethane | 86% | researchgate.net |

| 4 | Haloform Reaction & Esterification | a) Br₂/NaOH; b) MeOH/TsOH | 86% (over two steps) | researchgate.net |

| 5 | Methoxylation & Hydrolysis | a) NaOMe, CuI; b) NaOH | 82% (over two steps) | researchgate.net |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. wikipedia.orgtcichemicals.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. frontiersin.orgnih.gov

While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be readily applied to derivatives. Many classic MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, utilize a carbonyl component (an aldehyde or ketone). wikipedia.orgorganic-chemistry.org A functionalized naphthalene, such as a methoxynaphthaldehyde, could serve as the carbonyl-containing building block in such reactions. For example, a methoxynaphthaldehyde could participate in a Biginelli reaction with ethyl acetoacetate (B1235776) and urea (B33335) to form a complex dihydropyrimidinone fused to or substituted with the naphthalene ring system. This strategy allows for the incorporation of the methoxynaphthalene scaffold into diverse heterocyclic structures in a single, efficient step.

Catalytic Transformations in Methoxynaphthalene Synthesis

The synthesis of methoxynaphthalene derivatives, including structures related to this compound, frequently employs catalytic transformations to achieve efficient and selective bond formation. Transition metal catalysts, particularly those based on palladium and copper, are prominent in these methodologies.

One key strategy involves the copper-catalyzed methoxylation of brominated naphthalene precursors. For instance, in the synthesis of 5,6-dimethoxynaphthalene-2-carboxylic acid, a crucial step is the methoxylation of methyl 5-bromo-6-methoxy-naphthalene-2-carboxylate. researchgate.net This transformation is effectively carried out using sodium methoxide (B1231860) in the presence of copper(I) iodide (CuI) in a solvent mixture of methanol (B129727) and dimethylformamide (DMF). researchgate.net This method highlights the utility of copper catalysts in facilitating nucleophilic substitution of an aryl halide with a methoxide group, a common tactic for installing methoxy functionalities on the naphthalene ring. researchgate.net

Palladium-catalyzed cross-coupling reactions also represent a cornerstone in the synthesis of functionalized naphthalenes. These reactions are versatile for creating carbon-carbon and carbon-heteroatom bonds. For example, the synthesis of nabumetone precursors involves palladium-catalyzed reactions to build the aliphatic side chain on a methoxynaphthalene skeleton. google.com Catalysts such as palladium on charcoal (Pd/C) are used in organometallic reactions with reagents like 3-butyn-2-ol, demonstrating the power of palladium catalysis in constructing complex molecular frameworks from simpler methoxynaphthalene building blocks. google.com Furthermore, catalysts like palladium chloride, palladium diacetate, and their acetonitrile (B52724) complexes are noted for their efficacy in related transformations. google.com

Lewis acids, such as metal triflates, have emerged as effective catalysts for intramolecular benzannulation reactions to form the naphthalene core itself. rsc.org Tin(II) triflate (Sn(OTf)₂) can mediate the tandem intramolecular benzannulation of ortho-allyl and aroyl groups, a process that can be applied to the synthesis of substituted naphthalenes. rsc.org While not a direct synthesis of this compound, these catalytic annulations provide a foundational approach to constructing the core bicyclic system from acyclic or monocyclic precursors. rsc.org

Below is a table summarizing various catalytic systems used in the synthesis of methoxynaphthalene derivatives.

| Catalyst System | Starting Material (Example) | Transformation | Product (Example) | Source |

| NaOMe / CuI | Methyl 5-bromo-6-methoxy-naphthalene-2-carboxylate | Nucleophilic Aromatic Substitution (Methoxylation) | Methyl 5,6-dimethoxynaphthalene-2-carboxylate | researchgate.net |

| 10% Pd/C, Cu₂O | 2-Bromo-6-methoxynaphthalene | Heck-type Coupling with 3-butyn-2-ol | 4-(6-Methoxy-2-naphthyl)-3-butyn-2-ol | google.com |

| Sn(OTf)₂ | o-Formyl allylbenzene (B44316) derivative | Intramolecular Benzannulation | Substituted Naphthalene | rsc.org |

| Pd(PPh₃)₄ | 2-Bromo-3-methoxynaphthalene | Suzuki Coupling with Aryl Boronic Acid | 3-Aryl-3-methoxynaphthalene | mdpi.com |

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis has increasingly adopted advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical space. The synthesis of methoxynaphthalene derivatives has benefited significantly from these innovations, particularly through microwave-assisted methods and stereoselective approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This technique has been successfully applied to the synthesis of complex heterocyclic systems derived from methoxynaphthalenes.

A notable example is the one-pot, three-component synthesis of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives. researchgate.net In this reaction, 6-methoxynaphthalen-2-ol is condensed with an aromatic aldehyde and malononitrile (B47326) in the presence of a piperidine (B6355638) catalyst. researchgate.net Under microwave irradiation, the reaction proceeds rapidly, affording the target compounds in high yields. researchgate.net The efficiency of this method is evident when compared to traditional reflux heating.

The following table details the comparison between conventional and microwave-assisted methods for the synthesis of a benzo[f]chromene derivative starting from 6-methoxynaphthalen-2-ol.

| Method | Reactants | Conditions | Time | Yield | Source |

| Conventional | 6-Methoxynaphthalen-2-ol, 3,5-dibromo-2-methoxybenzaldehyde, Malononitrile | Ethanol, Piperidine, Reflux | 5 hours | 70% | researchgate.net |

| Microwave | 6-Methoxynaphthalen-2-ol, 3,5-dibromo-2-methoxybenzaldehyde, Malononitrile | Ethanol, Piperidine, 140 °C | 3 minutes | 94% | researchgate.net |

This significant reduction in reaction time from hours to minutes, coupled with a substantial increase in yield, underscores the advantages of microwave irradiation in the synthesis of methoxynaphthalene-based compounds. researchgate.net Similar microwave-assisted protocols have been employed for Stobbe condensation and subsequent cyclization steps to produce various 2-naphthoate (B1225688) and 2-naphthamide (B1196476) derivatives from dimethoxybenzaldehydes, showcasing the broad applicability of this technology in naphthalene chemistry. acs.orgnih.gov

Stereoselective and Enantioselective Synthetic Approaches

The development of stereoselective and enantioselective methods is crucial for the synthesis of biologically active molecules and chiral materials that often feature the methoxynaphthalene scaffold. These advanced approaches allow for precise control over the three-dimensional arrangement of atoms.

An elegant example of an enantioselective synthesis is the preparation of elecanacin, a natural product, which starts from 5-methoxynaphthalen-1-ol, an isomer of the target compound. rsc.org The synthesis involves several steps, including a Claisen rearrangement and ozonolysis, to build a side chain that is then used in a key photochemical [2+2] cycloaddition reaction. rsc.org The chirality is introduced using (R)-propylene oxide early in the sequence, and this stereochemical information is carried through to the final product, establishing its absolute configuration. rsc.org

Another powerful strategy involves the asymmetric synthesis of binaphthyl ligands, which are themselves valuable in asymmetric catalysis. The synthesis of a chiral 8,8′-disubstituted binaphthyl ligand begins with the partial methylation of naphthalene-2,7-diol to produce 7-methoxynaphthalen-2-ol. rsc.org This precursor then undergoes a series of transformations, including a chiral resolution step, to yield the enantiomerically pure binaphthyl product. rsc.org

Chemical Reactivity and Mechanistic Studies of 5 Methoxynaphthalen 2 Ol

Electrophilic Aromatic Substitution Reactivity Profiles

The naphthalene (B1677914) ring system of 5-methoxynaphthalen-2-ol is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups. These groups direct incoming electrophiles to specific positions on the aromatic rings.

Research has shown that electrophilic substitution reactions, such as Friedel-Crafts acylation, occur on the naphthalene nucleus. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields 2-(6-methoxynaphthalen-2-yl)propan-1-one. Similarly, the acylation of a methylated derivative of 2-naphthol (B1666908) with acetyl chloride and aluminum chloride results in the formation of 2-acetyl-5-bromo-6-methoxynaphthalene. tubitak.gov.trresearchgate.net

Halogenation is another important electrophilic substitution reaction. The bromination of 2-naphthol in acetic acid, for example, leads to the formation of 1-bromo-naphthalene-2-ol. tubitak.gov.trresearchgate.net The position of substitution is influenced by the directing effects of the existing substituents.

Nucleophilic Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for nucleophilic reactions, most notably O-alkylation and esterification, which lead to the formation of ethers and esters, respectively.

O-alkylation, often carried out via the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base to form a nucleophilic phenoxide ion, which then reacts with an alkyl halide. chemistry-online.com For example, the reaction of naphthalen-2-ol with methyl iodide in the presence of potassium hydroxide (B78521) yields 2-methoxynaphthalene. chemistry-online.com An alternative method for ether synthesis involves the acid-catalyzed reaction of the naphthol with an alcohol. chemistry-online.com

Esterification can be achieved by reacting this compound with an acid chloride or anhydride (B1165640) in the presence of a base. An example is the in situ acetylation of an allylated naphthol derivative. rsc.org

Oxidative Transformations and Dimerization Pathways

The electron-rich nature of this compound makes it susceptible to oxidation. Oxidative coupling reactions, in particular, have been extensively studied, leading to the formation of binaphthyl compounds. These reactions can be promoted by various reagents, including iron(III) chloride, copper(II) salts, and ammonium (B1175870) metapervanadate. niscpr.res.inresearchgate.net

The oxidative coupling of naphthols is a classical method for synthesizing BINOL (1,1'-bi-2-naphthol) and its derivatives, which are important chiral ligands in asymmetric synthesis. niscpr.res.in For example, the oxidative coupling of 7-methoxy-naphthalen-2-ol using a Cu-amine complex has been shown to produce the corresponding BINOL derivative in excellent yield. niscpr.res.in

Oxidation of this compound can also lead to the formation of quinones. For instance, oxidation with Fremy's salt can convert a derivative of this compound into a naphthoquinone. rsc.org

Reductive Processes and Hydrogenation Studies

The aromatic rings of this compound can undergo reduction under specific conditions. Catalytic hydrogenation is a common method for this transformation. For example, the catalytic hydrogenation of 5-bromo-6-methoxy-2-acetylnaphthalene using a palladium on carbon (Pd/C) catalyst has been reported. The reduction of a ketone derivative can also be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Participation in Condensation and Cyclization Reactions

This compound and its derivatives can participate in various condensation and cyclization reactions to form more complex molecular architectures. These reactions often involve the hydroxyl group and the activated naphthalene ring.

For example, 5-methoxynaphthalen-1-ol (B134530) has been shown to react with β-dicarbonyl and α,β-unsaturated carbonyl compounds under acidic conditions to yield substituted benzo[h]chromenes and naphtho[1,2-b]pyrylium salts. researchgate.net The compound can also undergo condensation reactions to form larger structures. evitachem.com A three-component condensation and cyclization reaction involving a derivative of 6-methoxy-2-acetonapthone, various substituted benzaldehydes, and thiourea (B124793) has been used to synthesize novel pyrimidine-2(1H)-thiones. researchgate.net

Cyclization reactions are also important in the synthesis of complex natural products. For instance, a TiCl₄-catalyzed cyclodehydration of a derivative of 5-methoxynaphthalene has been used to afford 1-methoxy-5-methylchrysene. nih.gov

Photochemical Reactivity and Cycloaddition Mechanisms

The photochemical reactivity of this compound derivatives has been explored, particularly in the context of cycloaddition reactions. These reactions, induced by light, can lead to the formation of novel cyclic structures.

Derivatives, Analogues, and Structure Activity Relationship Sar Investigations

Synthesis and Structural Elucidation of Novel 5-Methoxynaphthalen-2-ol Derivatives

The synthesis of novel analogues of this compound involves a range of chemical strategies, from the modification of the hydroxyl group to the construction of complex heterocyclic and polyfunctionalized frameworks.

The hydroxyl and methoxy (B1213986) groups on the naphthalene (B1677914) ring are primary targets for synthetic modification. Esterification and etherification are common strategies to produce analogues with altered physicochemical properties.

A versatile and reproducible route to 3-substituted 1-naphthols, which can be analogous precursors, relies on the cyclisation of arylidenesuccinic acids, readily formed from the Stobbe condensation of a benzaldehyde (B42025) with a dialkyl succinate. clockss.org For instance, the synthesis of 5,6-dimethoxynaphthalene-2-carboxylic acid has been achieved in seven steps starting from 2-naphthol (B1666908). researchgate.net The process involves key steps such as bromination, methylation with dimethyl sulfate, Friedel-Crafts acylation, and a haloform reaction, followed by esterification and methoxylation to yield the final dimethoxy product. researchgate.net The introduction of an ether group can be accomplished by the substitution of a bromine atom with sodium methoxide (B1231860) (NaOMe) in the presence of copper(I) iodide (CuI). researchgate.net Similarly, ester analogues like 2-carboethoxy-6-methoxy-1,2,3,4-tetrahydronaphthalene have been prepared via the catalytic hydrogenation of their unsaturated precursors. researchgate.net

Conjugating the this compound core with various aryl and heterocyclic moieties has led to the discovery of compounds with significant biological activity. These hybrid molecules often exhibit enhanced potency compared to the parent compound.

One notable synthetic approach is the multi-component reaction. For example, reacting 6-methoxynaphthalen-2-ol with an appropriate benzaldehyde and malononitrile (B47326) under microwave irradiation in the presence of piperidine (B6355638) yields substituted benzo[f]chromene derivatives, such as 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com A similar strategy was used to produce 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile from 7-methoxynaphthalen-2-ol. semanticscholar.org

Furthermore, 1,3,4-oxadiazole-naphthalene hybrids have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov The synthesis involves creating a core structure like 2-{[5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide. nih.gov Pyridine-derived analogues have also been synthesized through Suzuki–Miyaura cross-coupling reactions, linking aryl boronic acids to a bromo-methoxypyridine scaffold that is subsequently joined to a naphthalene derivative. nih.gov Additionally, a series of 5-methoxy-2,3-naphthalimide derivatives were synthesized and evaluated as potential inhibitors of bacterial efflux pumps. nih.gov

The development of polyfunctionalized naphthalene frameworks involves sophisticated synthetic methodologies to create complex, highly substituted structures. These advanced molecules are instrumental in exploring more intricate structure-activity relationships.

A one-pot, transition-metal-free, domino Michael-SNAr protocol has been successfully used for the regioselective synthesis of polyfunctional naphthalenes. researchgate.net This method employs nitromethane (B149229) and ortho-haloaryl ynones to construct the complex aromatic system. researchgate.net The Stobbe condensation reaction is another powerful tool for creating novel series of methoxynaphthalene derivatives, with the resulting chemical structures confirmed by advanced spectroscopic techniques like NMR, IR, and X-ray crystallography. researchgate.net The use of Friedel–Crafts reactions has also been instrumental in the total synthesis of various natural products, where methoxynaphthalenes can serve as starting materials for cyclization reactions to build polycyclic systems. rsc.orgnih.gov

Substituted Aryl and Heterocyclic Conjugates

Analysis of Structure-Biological Activity Relationships (In Vitro and Preclinical Models)

The biological evaluation of synthesized derivatives is critical to establishing a clear structure-activity relationship (SAR). In vitro and preclinical models provide the necessary data to correlate specific structural features with antiproliferative and antimicrobial potency.

Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have shown that specific structural modifications can lead to potent antiproliferative activity against various human cancer cell lines.

A series of 1,3,4-oxadiazole-naphthalene hybrids were evaluated for their cytotoxic activity against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. nih.gov Several compounds exhibited promising activity, with IC₅₀ values in the low micromolar range. nih.gov Notably, compound 5 (2-{[5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-oxadiazol-2-yl]thio}-N-benzylacetamide) showed superior activity against both cell lines and was found to induce apoptosis in HepG-2 cells. nih.gov Similarly, naproxen-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and tested, with compound 15 (2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol) being the most potent against MCF-7 and HepG2 cells. researchgate.net

Other related structures, such as 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, have also been noted for their antiproliferative and c-Src kinase inhibitory activities. mdpi.com

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 5 (Oxadiazole-Naphthalene Hybrid) | HepG-2 | 8.8 | nih.gov |

| Compound 5 (Oxadiazole-Naphthalene Hybrid) | MCF-7 | 9.7 | nih.gov |

| Compound 8 (Oxadiazole-Naphthalene Hybrid) | HepG-2 | 9.5 | nih.gov |

| Compound 15 (Oxadiazole-Naphthalene Hybrid) | HepG-2 | 8.4 | nih.gov |

| Compound 15 (Naproxen-based Oxadiazole) | HepG-2 | ~7.0 (1.63 µg/mL) | researchgate.net |

| Compound 15 (Naproxen-based Oxadiazole) | MCF-7 | ~9.1 (2.13 µg/mL) | researchgate.net |

The naphthalene scaffold is present in many natural and synthetic antimicrobial agents. Research into this compound derivatives has uncovered compounds with notable antibacterial and antifungal effects.

Studies have shown that carboxylic acid derivatives, such as 5-bromo-6-methoxynaphthalene-2-carboxylic acid and 5,6-dimethoxynaphthalene-2-carboxylic acid, possess in vitro antibacterial activity against pathogenic bacteria. researchgate.net Heterocyclic conjugates have also proven effective. A synthesized benzo[f]chromene derivative exhibited favorable antimicrobial activities against a panel of bacteria and fungi, with inhibition zones ranging from 16–26 mm. semanticscholar.org Pyrazole derivatives incorporating a methoxynaphthalen-2-yl moiety were found to be effective against Escherichia coli, Proteus mirabilis, Staphylococcus aureus, and the fungus Aspergillus niger. ijsrst.com

Furthermore, some derivatives function by targeting bacterial defense mechanisms. A series of 5-methoxy-2,3-naphthalimide derivatives were found to inhibit the AcrB efflux pump in E. coli, thereby sensitizing the bacteria to antibiotics like levofloxacin. nih.gov

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Inhibition Zone (mm) | Source |

|---|---|---|---|

| 5-Bromo-6-methoxynaphthalene-2-carboxylic acid | Various pathogenic bacteria | 10-24 | researchgate.net |

| 5,6-Dimethoxynaphthalene-2-carboxylic acid | Various pathogenic bacteria | 10-24 | researchgate.net |

| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | S. aureus | 26 | semanticscholar.org |

| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | B. subtilis | 24 | semanticscholar.org |

| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | E. coli | 20 | semanticscholar.org |

| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | C. albicans | 18 | semanticscholar.org |

| 3-(1-Hydroxy-4-methoxynaphthalen-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole | E. coli | 14 | ijsrst.com |

| 3-(1-Hydroxy-4-methoxynaphthalen-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole | S. aureus | 12 | ijsrst.com |

| 3-(1-Hydroxy-4-methoxynaphthalen-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole | A. niger | 15 | ijsrst.com |

Compound Index

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Protein-Tyrosine Kinases)

Derivatives based on the methoxynaphthalene scaffold have been prominently featured in studies targeting enzymes crucial to disease pathways, such as cyclooxygenases and protein-tyrosine kinases.

Cyclooxygenase (COX) Inhibition: The prodrug nabumetone (B1676900) is metabolized in the body to 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme. nih.gov This active metabolite is responsible for the anti-inflammatory effects. smolecule.com Structure-activity relationship (SAR) studies on related naphthol derivatives have provided critical insights into the features required for COX inhibition. Research has demonstrated that a hydroxyl group at the C-1 position of the naphthalene nucleus is crucial for preferential COX-2 inhibitory activity, likely through hydrogen bonding with the Val 523 residue in the enzyme's active site. nih.gov When this C-1 hydroxyl group is replaced by a methoxy group, the inhibitory activity against both COX-1 and COX-2 is lost. nih.gov Furthermore, the presence of dimethyl substituents on a C-2 propyl chain was found to enhance inhibitory activity. nih.gov These findings underscore the precise structural requirements for effective COX-2 inhibition within this class of compounds.

Protein-Tyrosine Kinase (PTK) Inhibition: Protein-tyrosine kinases are critical targets in cancer therapy due to their role in cell signaling, proliferation, and differentiation. tcichemicals.commhmedical.com Small-molecule inhibitors are a key strategy for targeting these enzymes. mdpi.comlls.org Derivatives of the methoxynaphthalene scaffold have been investigated for their potential as PTK inhibitors. For example, 1,3,4-oxadiazole-naphthalene hybrids have been designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. nih.gov In one study, a compound featuring the 1-(6-methoxynaphthalen-2-yl)ethyl moiety showed good antiproliferative activity and an inhibitory effect on VEGFR-2. nih.gov Similarly, certain quinazoline-based compounds have been identified as multi-targeted RTK inhibitors, capable of inhibiting EGFR, VEGFR-2, and PDGFR-β. nih.gov

Table 1: Enzyme Inhibition by Methoxynaphthalene Derivatives

| Compound Class | Target Enzyme | Key Findings | Citations |

|---|---|---|---|

| Naphthol Derivatives | COX-2 | A C-1 hydroxyl group is essential for activity; its replacement with a methoxy group abolishes inhibition. | nih.gov |

| Nabumetone Metabolite (6-MNA) | COX-2 | The active metabolite of nabumetone is a potent COX-2 inhibitor. | nih.govsmolecule.com |

| 1,3,4-Oxadiazole-naphthalene hybrids | VEGFR-2 | Derivatives showed inhibitory effects and antiproliferative activity. | nih.gov |

| Quinazoline Derivatives | EGFR, VEGFR-2, PDGFR-β | Act as multi-targeted RTK inhibitors. | nih.gov |

Modulation of Protein-Protein Interactions (e.g., PEX14–PEX5)

Disrupting protein-protein interactions (PPIs) is an emerging therapeutic strategy. The interaction between PEX14 and PEX5 is essential for protein import into glycosomes in Trypanosoma parasites, making it an attractive target for developing anti-trypanosomal drugs. rcsb.orgacs.org

Researchers have successfully designed small molecules that inhibit the PEX14–PEX5 interaction. rcsb.org A significant class of these inhibitors is based on a pyrazolo[4,3-c]pyridine scaffold, which is decorated with hydrophobic groups to mimic the native binding of PEX5 to PEX14. acs.orgcnr.it Specifically, a 4-methoxynaphthalen-1-yl group has been effectively used to fit into a key hydrophobic pocket on the surface of the PEX14 protein. rcsb.orgbiorxiv.org High-resolution X-ray structures have confirmed how these inhibitors function, providing a clear path for the rational design of even more potent trypanocidal compounds. rcsb.org

Table 2: Modulation of PEX14–PEX5 Interaction

| Compound Class | Target Interaction | Mechanism of Action | Therapeutic Goal | Citations |

|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridines | PEX14–PEX5 | The methoxynaphthalene moiety occupies a hydrophobic pocket on PEX14, disrupting the PPI. | Treatment for trypanosomiasis. | rcsb.orgacs.orgcnr.itbiorxiv.org |

Interaction with Cellular Targets (e.g., Tubulin, DNA Methyltransferase)

Beyond specific enzymes and PPIs, derivatives of this compound have been shown to interact with fundamental cellular components like tubulin and DNA methyltransferase.

Tubulin Interaction: Tubulin is a crucial component of the cytoskeleton, and its polymerization dynamics are a well-established target for anticancer drugs. jst.go.jp A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines has been developed as potent inhibitors of tubulin polymerization. jst.go.jp These compounds, which interact with the colchicine (B1669291) binding site on tubulin, induce cell cycle arrest at the G2/M phase and lead to apoptosis in cancer cells. jst.go.jp Molecular docking studies have further elucidated that this class of compounds likely binds to the colchicine site of tubulin. jst.go.jp Similarly, other heterocyclic systems incorporating a p-methoxyphenyl group, which is analogous to the methoxynaphthalene moiety, have been designed as microtubule-targeting agents that bind to the same site. nih.govmdpi.com

DNA Methyltransferase (DNMT) Interaction: Epigenetic modifications, such as DNA methylation, are critical in gene regulation and are often dysregulated in cancer. DNA methyltransferase 1 (DNMT1) is a key enzyme in maintaining methylation patterns and is a target for anticancer therapies. researchgate.netresearchgate.net A benzo[f]chromene derivative synthesized from 6-methoxynaphthalen-2-ol has shown promise in this area. mdpi.comuni-ulm.de Molecular modeling analysis of this novel compound revealed a strong interaction with DNMT1, suggesting a potential mechanism for its observed cytotoxic activities against several human cancer cell lines. researchgate.netmdpi.comuni-ulm.dedp.tech

Table 3: Interaction with Cellular Targets

| Compound Class | Cellular Target | Effect | Citations |

|---|---|---|---|

| 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines | Tubulin | Inhibits tubulin polymerization, causes G2/M cell cycle arrest, and induces apoptosis. | jst.go.jp |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | DNA Methyltransferase 1 (DNMT1) | Docking studies show strong interaction, suggesting a role in its cytotoxic activity. | researchgate.netresearchgate.netmdpi.comuni-ulm.dedp.tech |

Pharmacophore Identification and Design Principles for Bioactive Analogues

The development of bioactive analogues from the this compound scaffold is guided by pharmacophore modeling and established design principles. A pharmacophore defines the essential spatial arrangement of features necessary for a molecule's biological activity.

For the PEX14–PEX5 inhibitors, a pharmacophore model was created to mimic the native WXXX(F/Y) motif of the PEX5 protein. acs.org The design principle involves a central scaffold (pyrazolo[4,3-c]pyridine) that correctly orients hydrophobic groups, such as the methoxynaphthalene unit, to fit into the corresponding Trp and Phe/Tyr pockets on the PEX14 surface. acs.orgbiorxiv.org

In the design of COX-2 inhibitors, a key principle is the requirement of a hydrogen bond donor, like a hydroxyl group, at the C-1 position of the naphthalene ring to interact with the enzyme's active site. nih.gov The inactivity of an analogue with a methoxy group at this position confirms the importance of this feature. nih.gov

For tubulin inhibitors, a guiding principle is the mimicry of known natural inhibitors. The p-methoxyphenyl group of colchicine is a known pharmacophoric element for binding to the colchicine site. mdpi.com Analogously, the methoxynaphthalene moiety has been successfully incorporated into novel heterocyclic systems to achieve potent tubulin polymerization inhibition. jst.go.jpnih.gov

Impact of Positional Isomerism on Biological Activity

The specific placement of functional groups on the naphthalene ring, known as positional isomerism, has a profound impact on the biological activity of these compounds.

The difference in COX-2 inhibition between a C-1 hydroxyl derivative and a C-1 methoxy derivative of naphthalen-2-ol is a stark example. nih.gov The C-1 hydroxyl compound shows preferential COX-2 inhibition, while the C-1 methoxy isomer is inactive, demonstrating that a minor positional change of the hydrogen bond-donating capability completely abrogates the desired biological effect. nih.gov

In another context, the antifungal activity of 8-methoxynaphthalen-1-ol highlights how different isomers can possess distinct biological profiles. peerj.com Furthermore, a study of isoindolinone derivatives isolated from Daldinia species found that compounds with a methoxy group at C-5 exhibited similar free-radical scavenging activity to those with a methoxy group at C-7, indicating that in some cases, the precise position may be less critical as long as the electron-donating group is present on the aromatic system. nih.gov

Stereoisomerism also plays a critical role. In the development of an antidepressant, four optical isomers of a complex molecule containing a 5-chloro-6-methoxynaphthalen-2-yl moiety were synthesized. The (1R,2S)-isomer displayed the most potent inhibitory activity and the lowest toxicity, highlighting that the three-dimensional arrangement of the atoms is as crucial as the core structure itself. ebi.ac.uk

Table 4: Influence of Isomerism on Biological Activity

| Compound/Derivative Class | Isomer Type | Observation | Biological Activity | Citations |

|---|---|---|---|---|

| Naphthol Derivatives | Positional | C-1 Hydroxyl vs. C-1 Methoxy | The hydroxyl isomer is a COX-2 inhibitor, while the methoxy isomer is inactive. | nih.gov |

| Antidepressant (SIPI5056) | Stereoisomer | (1R,2S) vs. other isomers | The (1R,2S) isomer showed higher inhibitory activity and lower toxicity. | ebi.ac.uk |

| Isoindolinones | Positional | C-5 Methoxy vs. C-7 Methoxy | Both isomers exhibited potent antioxidant activities. | nih.gov |

Biosynthesis and Natural Product Isolation from Biological Sources

Discovery and Isolation of Naturally Occurring Methoxynaphthalenols

While the specific compound 5-Methoxynaphthalen-2-ol has not been explicitly reported as a natural product in the reviewed scientific literature, several of its isomers have been isolated from natural sources, primarily from fungi. This suggests that the metabolic pathways for the synthesis of such naphthalene-based structures exist in the microbial world.

Fungi, especially endophytic and marine-derived species, are a rich source of structurally diverse secondary metabolites, including various polyketides. nih.govmdpi.com Research has led to the isolation of several methoxynaphthalenol isomers, providing evidence for the existence of biosynthetic machinery capable of producing such compounds.

One notable example is the isolation of 1-hydroxy-5-methoxynaphthalene from an endophytic fungus, Coniothyrium sp. researchgate.net This fungus was isolated from the shrub Sideritis chamaedryfolia found in an arid habitat in Spain. researchgate.net Another related compound, 8-methoxynaphthalen-1-ol , has been identified in the fungus Daldinia loculata and the mangrove endophytic fungus Cladosporium sp. semanticscholar.org

Furthermore, the bioconversion of 1-methoxynaphthalene (B125815) by engineered Escherichia coli expressing a cytochrome P450 enzyme has been shown to produce 5-methoxynaphthalen-1-ol (B134530) , an isomer of the target compound. researchgate.net This demonstrates that microbial enzyme systems are capable of hydroxylating methoxynaphthalene precursors to yield methoxynaphthalenols. researchgate.net In another instance, 2-carboxy-8-methoxynaphthalene-1-ol was isolated as a new natural product from the Indonesian marine-derived fungus Xylaria psidii (KT30). nih.gov

These findings strongly suggest that fungal and microbial sources are promising for the discovery of novel methoxynaphthalenol derivatives. The table below summarizes the isolated methoxynaphthalenol isomers and their fungal sources.

| Compound Name | Fungal Source | Reference |

| 1-Hydroxy-5-methoxynaphthalene | Coniothyrium sp. | researchgate.net |

| 8-Methoxynaphthalen-1-ol | Daldinia loculata, Cladosporium sp. | semanticscholar.org |

| 2-Carboxy-8-methoxynaphthalene-1-ol | Xylaria psidii (KT30) | nih.gov |

| 5-Methoxynaphthalen-1-ol (via bioconversion) | Engineered E. coli | researchgate.net |

Currently, there is no direct evidence in the reviewed literature to suggest that this compound or its close isomers are produced by plants. While some complex naphthalene (B1677914) derivatives have been isolated from plants, such as elecanacin (B1238211) from Eleutherine Americana, the basic methoxynaphthalenol structures appear to be more characteristic of microbial metabolism. rsc.org

Fungal and Microbial Origins

Proposed Biosynthetic Pathways for Methoxynaphthalenols

The biosynthesis of methoxynaphthalenols in fungi is believed to primarily follow the polyketide pathway, which is responsible for a vast array of aromatic natural products. frontiersin.orgf1000research.com This pathway involves the sequential condensation of small carboxylic acid units to form a linear poly-β-keto chain, which then undergoes cyclization and aromatization reactions.

Fungal polyketides are typically synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govchemrxiv.org For aromatic compounds like naphthalenes, Type I and Type III PKSs are often involved. frontiersin.org The biosynthesis would likely start with an acetyl-CoA starter unit and several malonyl-CoA extender units. The resulting polyketide chain would then undergo a series of folding and cyclization reactions to form the characteristic naphthalene ring system. The specific folding pattern of the polyketide chain dictates the substitution pattern of the final aromatic product. While the precise PKS and the exact folding mechanism leading to the 5,2-substitution pattern of this compound are not known, the general principles of polyketide synthesis provide a framework for its potential biogenesis.

Following the formation of the core naphthalene scaffold, tailoring enzymes introduce further chemical diversity. For this compound, two key enzymatic steps would be hydroxylation and methylation.

Hydroxylation: Cytochrome P450 monooxygenases are a common class of enzymes responsible for introducing hydroxyl groups onto aromatic rings in secondary metabolism. These enzymes could act on a naphthalene precursor to introduce the hydroxyl group at the C-2 position.

Methylation: The methoxy (B1213986) group is typically installed by an O-methyltransferase (OMT) enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group. nih.gov For instance, the functional characterization of a naphthalene-O-methyltransferase (ThnM3) from Nocardia sp. CS682 has shown its ability to regioselectively methylate 1,8-dihydroxynaphthalene to produce 8-methoxynaphthalene-1-ol (B3131861) and 1,8-dimethoxynaphthalene. nih.gov This provides a clear enzymatic basis for the formation of methoxynaphthalenols from dihydroxynaphthalene precursors. It is plausible that a similar OMT could methylate a dihydroxynaphthalene precursor at the C-5 position to yield this compound.

Polyketide Biosynthesis Routes

Methodologies for Isolation and Purification from Complex Biological Extracts

The isolation and purification of methoxynaphthalenols from complex biological extracts, such as fungal cultures, typically involve a series of standard chromatographic techniques. The general workflow begins with the extraction of the fungal biomass or culture broth with an organic solvent, followed by purification steps.

Extraction: The fungal culture, once grown, is typically separated into mycelium and broth. Both fractions are then extracted with organic solvents like ethyl acetate (B1210297) or methanol (B129727) to obtain a crude extract containing the secondary metabolites. nih.gov

Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid extraction or column chromatography on silica (B1680970) gel. This step separates the compounds based on their polarity.

Chromatographic Purification: Further purification is achieved through various chromatographic methods:

Silica Gel Column Chromatography: This is a standard method for separating compounds based on polarity, often using a gradient of solvents such as hexane (B92381) and ethyl acetate. rsc.org

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure compound, reversed-phase HPLC is commonly employed. This technique separates compounds based on their hydrophobicity.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the purification and to determine the appropriate solvent systems for column chromatography.

Structure Elucidation: Once a pure compound is isolated, its structure is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

General purification techniques for fungal metabolites are well-established and can be applied to the isolation of this compound, should a natural source be discovered. researchgate.netnpdn.orguomustansiriyah.edu.iqresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Methoxynaphthalen-2-ol, these studies have focused on its geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms. storion.rumdpi.com The process involves finding the lowest energy state, which provides a realistic representation of the molecule's structure. storion.ru DFT calculations for derivatives of this compound have been performed to achieve this, often showing good agreement between the theoretically optimized structure and experimental data obtained from X-ray crystallography. researchgate.netuni-ulm.de

Various functionals and basis sets within the DFT framework, such as B3LYP with a 6-311++G(d,p) basis set, are utilized to calculate electronic properties. uni-ulm.deresearchgate.net These properties include dipole moments and the distribution of electron density, which are crucial for understanding the molecule's behavior. researchgate.net The accuracy of these calculations can be influenced by the choice of the functional and whether corrections for dispersion forces are included. mdpi.com

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netmdpi.com For derivatives of this compound, the HOMO-LUMO energy gap has been calculated to understand the potential for intramolecular charge transfer. researchgate.net For instance, in a synthesized derivative of 6-methoxynaphthalen-2-ol, the calculated HOMO and LUMO energy values were -0.203 a.u. and -0.049 a.u., respectively, resulting in a small energy gap of 0.153 a.u., which points to the molecule being soft and having low kinetic stability. mdpi.com

| Parameter | Value (a.u.) |

| HOMO Energy | -0.203 |

| LUMO Energy | -0.049 |

| Energy Gap (ΔE) | 0.153 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deavogadro.cc It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. avogadro.ccmdpi.com

For derivatives of 6-methoxynaphthalen-2-ol, MEP analysis has been used to understand the reactive sites of the molecule. mdpi.com The electron density distribution revealed by the MEP map provides insights into the molecule's physicochemical properties and its potential interaction patterns. mdpi.commdpi.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. nih.gov These methods are instrumental in drug discovery and design.

Prediction of Binding Modes and Affinities

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. mdpi.com These simulations also estimate the binding affinity, which is a measure of the strength of the interaction. scienceopen.com For derivatives of 6-methoxynaphthalen-2-ol, docking studies have been conducted to investigate their potential to interact with various biological targets, such as enzymes implicated in cancer. uni-ulm.demdpi.com

In one study, a derivative of 6-methoxynaphthalen-2-ol demonstrated a stable binding mode within the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com The predicted binding affinity suggested a strong interaction, which was more favorable than that of a known reference inhibitor. mdpi.com Such findings highlight the potential of this chemical scaffold in the development of new therapeutic agents.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-target complex is determined by a variety of intermolecular interactions. nih.gov These include hydrogen bonds, which are strong, directional interactions involving a hydrogen atom and an electronegative atom like oxygen or nitrogen. chemguide.co.uk Hydrophobic interactions, which involve the association of nonpolar groups to minimize contact with water, also play a crucial role in stabilizing the binding. nih.govsaskoer.ca

In docking studies of 6-methoxynaphthalen-2-ol derivatives, the analysis of intermolecular interactions has been key to understanding the binding mechanism. For instance, hydrogen bonds between the ligand and specific amino acid residues in the active site of a target protein are often identified as critical for binding. semanticscholar.orgmdpi.com The presence of hydrophobic regions in the ligand can also lead to favorable interactions with nonpolar pockets in the protein, further stabilizing the complex. researchgate.net

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Hardness)

Chemical reactivity descriptors are theoretical indices that help in predicting the reactivity of a molecule. These are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω). A large HOMO-LUMO energy gap generally corresponds to high stability, high chemical hardness, and low reactivity.

While direct computational studies on this compound are scarce, research on derivatives of its isomer, 6-methoxynaphthalen-2-ol, provides relevant insights. For instance, a DFT study on various substituted β-carboline compounds found that a derivative containing the 6-methoxynaphthalene-2-yl group possessed the highest HOMO-LUMO energy gap among the studied structures. thermofisher.com This suggests that the 6-methoxynaphthalene-2-yl moiety contributes to high stability and low reactivity (i.e., it is a "hard" molecule) in that specific chemical context. thermofisher.com

In another study, a new compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, was synthesized from 6-methoxynaphthalen-2-ol, and its properties were investigated using DFT calculations at the B3LYP/6-311++G(d,p) level. researchgate.net The study calculated various global reactivity parameters for the resulting, more complex molecule, which are presented in the table below to illustrate the type of data generated in such an analysis. researchgate.net These parameters indicate the molecule's potential behavior in chemical reactions. researchgate.net

| Parameter | Description | Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.73 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.28 |

| ΔG | HOMO-LUMO Energy Gap | 4.45 |

| η (Hardness) | Resistance to change in electron distribution | 2.22 |

| S (Softness) | Reciprocal of hardness, measure of reactivity | 0.45 |

| μ (Chemical Potential) | Escape tendency of electrons from an equilibrium system | -3.50 |

| χ (Electronegativity) | Power of an atom to attract electrons to itself | 3.50 |

| ω (Electrophilicity Index) | Propensity of a species to accept electrons | 2.76 |

This table was generated based on data from a study on a derivative of 6-methoxynaphthalen-2-ol. researchgate.net

Conformational Analysis and Spectroscopic Property Prediction

Computational methods are also employed to predict the stable three-dimensional arrangements (conformations) of a molecule and its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) spectra.

Conformational Analysis The naphthalene (B1677914) core is a rigid, planar system, but the substituents (-OH and -OCH₃) can have rotational freedom. Computational analysis can determine the most stable orientation of these groups. For example, studies on complex substituted naphthalenes have shown that different stable conformations can arise from the orientation of methoxy (B1213986) groups relative to the rest of the molecule. rsc.org In some crystal structures of related derivatives, intramolecular hydrogen bonding between a hydroxyl group and a nearby carbonyl oxygen has been shown to stabilize a particular conformation, generating a six-membered ring. iucr.orgnih.gov For this compound, theoretical calculations would likely focus on the rotational barrier of the methoxy group and the orientation of the hydroxyl proton.

Spectroscopic Property Prediction DFT and other methods can accurately predict spectroscopic data. For instance, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental results to confirm a molecule's structure. mdpi.com

A study on a derivative synthesized from 6-methoxynaphthalen-2-ol demonstrated this approach by comparing the theoretically predicted ¹³C NMR chemical shifts with the experimental values. researchgate.net This comparison helps in the precise assignment of signals in the experimental spectrum. An example of such a comparison is shown in the table below.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 43.21 | 36.23 |

| C2 | 62.68 | 58.74 |

| C3 | 141.54 | 151.05 |

| OCH₃ | 51.84 | 55.21 |

| CN | 104.25 | 119.57 |

This table was generated based on data from a study on a derivative of 6-methoxynaphthalen-2-ol. researchgate.net

Furthermore, a study on the synthesis of methoxy-substituted naphthopyrans included a derivative of the target molecule, ethyl 4-acetoxy-5-methoxynaphthalene-2-carboxylate. clockss.org In such studies, NMR, particularly the coupling constants between protons, can be used to determine the stereochemistry and conformation of the molecule. clockss.org

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the specific chemical shifts of the hydrogen and carbon atoms within the 5-Methoxynaphthalen-2-ol molecule. These shifts, measured in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.

In a study utilizing a 500 MHz spectrometer with DMSO-d6 as the solvent, the ¹H NMR spectrum of a related naphthalenol derivative showed characteristic signals. rsc.org For this compound, the proton of the hydroxyl group (-OH) would typically appear as a singlet, with its chemical shift influenced by solvent and concentration. The aromatic protons on the naphthalene (B1677914) ring would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns revealing their positions relative to the methoxy (B1213986) and hydroxyl substituents. The protons of the methoxy group (-OCH₃) would appear as a sharp singlet in the upfield region, generally around 3.9 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. savemyexams.com The carbon atom attached to the oxygen of the hydroxyl group and the carbon bearing the methoxy group would have distinct chemical shifts. Aromatic carbons typically resonate between 110 and 160 ppm. savemyexams.com For a derivative, the carbon atoms of the naphthalene ring and the methoxy group were observed at specific shifts, for instance, the methoxy carbon appeared at 55.8 ppm. rsc.org

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Naphthalenol Derivative

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.2 | 106 - 135 |

| C-OH | Variable (e.g., 9.5-11.2) | 157 - 163 |

| C-OCH₃ | --- | 157 - 163 |

| OCH₃ | ~3.9 | ~56 |

Note: The exact chemical shifts for this compound can vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the protons around the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for assigning carbon resonances based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments to build the complete structure. For example, a correlation between the methoxy protons and a specific aromatic carbon would confirm the attachment point of the methoxy group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is first vaporized and separated on a GC column, and then the eluted compounds are introduced into the mass spectrometer. The resulting mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that form a unique fingerprint. For related compounds, GC-MS analysis has shown characteristic fragmentation patterns that can be used for identification. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules. mun.ca In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight with high accuracy. ESI-MS has been used to characterize various naphthalenol derivatives, providing clear molecular ion peaks. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. nih.gov By measuring the exact mass to several decimal places, the molecular formula can be unequivocally established, distinguishing it from other compounds with the same nominal mass. For instance, the calculated exact mass for a protonated naphthalenol derivative [C₂₄H₁₉N₂O₅+H]⁺ was found to be 415.1288, closely matching the observed mass of 415.1283. rsc.org This level of accuracy is critical for confirming the identity of newly synthesized compounds or for identifying unknown substances.

Interactive Table 2: Mass Spectrometry Data for Naphthalenol Derivatives

| Technique | Ionization Mode | Observed m/z | Interpretation |

| GC-MS | Electron Ionization (EI) | Varies | Molecular ion and fragmentation pattern |

| ESI-MS | Positive | [M+H]⁺ | Confirms molecular weight |

| HRMS-ESI | Positive | e.g., 415.1283 | Determines exact mass and molecular formula |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. wikipedia.orgmtoz-biolabs.com In this process, the ionized molecule, known as the precursor ion, is selected and then broken down into smaller fragment ions, called product ions. wikipedia.org Analyzing the pattern of these fragment ions helps in understanding the molecule's connectivity and structural features. mtoz-biolabs.com

For a compound like this compound, the fragmentation process would likely involve characteristic losses of small, stable neutral molecules. Common fragmentation patterns for aromatic compounds with hydroxyl and methoxy groups include the loss of a methyl radical (•CH₃), a hydroxyl radical (•OH), a methoxy radical (•OCH₃), or a molecule of formaldehyde (B43269) (CH₂O). libretexts.org The cleavage of bonds adjacent to the aromatic ring and within the functional groups would lead to a series of fragment ions that provide a structural fingerprint of the molecule. The analysis of these fragmentation pathways is crucial for confirming the identity of this compound in complex mixtures and for elucidating its structure. mtoz-biolabs.com

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) could involve the initial loss of a methyl group from the methoxy substituent, or the loss of a water molecule involving the hydroxyl group and an adjacent hydrogen atom. Subsequent fragmentation of the naphthalene ring system would produce further characteristic ions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. slideshare.net The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. pressbooks.pub

The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its characteristic functional groups. libretexts.org A strong, broad absorption band is anticipated in the region of 3400-3650 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. pressbooks.pub The C-O stretching vibration of the alcohol is typically observed in the 1050-1150 cm⁻¹ range. pressbooks.pub

The presence of the methoxy group (-OCH₃) would be indicated by C-H stretching vibrations in the alkane region (2850-2960 cm⁻¹) and a distinct C-O stretching band. pressbooks.publibretexts.org Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will produce characteristic absorptions in the 1400-1600 cm⁻¹ region. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. pressbooks.pub

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (-OH) | 3400-3650 | O-H Stretch |

| Aromatic C-H | >3000 | C-H Stretch |

| Alkyl C-H (in -OCH₃) | 2850-2960 | C-H Stretch |

| Aromatic C=C | 1400-1600 | C=C Stretch |

| Alcohol C-O | 1050-1150 | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π systems. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. researchgate.net The most common transitions for organic molecules are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

For this compound, the naphthalene ring system constitutes a large, conjugated chromophore. This extended π system is expected to give rise to strong absorptions in the UV region. The electronic transitions are typically of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are auxochromes, can shift the absorption maxima (λmax) to longer wavelengths and increase the intensity of the absorption (molar absorptivity, ε). rsc.org The UV-Vis spectrum would likely show multiple absorption bands corresponding to different electronic transitions within the naphthalene system. The solvent used can also influence the position and intensity of these bands. researchgate.net

| Chromophore | Expected Transition Type | Typical Absorption Region (nm) |

|---|---|---|

| Naphthalene Ring | π → π* | 200-400 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. tulane.edu By diffracting a beam of X-rays off a single crystal, a pattern is produced that can be mathematically analyzed to yield a detailed model of the crystal structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. tulane.edudntb.gov.ua

Analytical Methodologies for Research Applications Non Clinical

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the separation and analysis of 5-Methoxynaphthalen-2-ol and its derivatives. The selection of the technique is dictated by the sample's complexity, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and for its quantification. Commercial suppliers often use HPLC to certify the purity of the compound, with standards typically reaching ≥97.0%. sigmaaldrich.com

In research applications, reversed-phase HPLC (RP-HPLC) is commonly employed. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For naphthalene (B1677914) derivatives, which include various metabolites and synthetic precursors, RP-HPLC can effectively separate complex mixtures. researchgate.netmdpi.com For instance, in the analysis of related naphthalene compounds, analytical HPLC systems are equipped with detectors like variable wavelength UV detectors, which are suitable for aromatic compounds like this compound. rsc.org

For separating enantiomers, which can arise in certain synthetic pathways, chiral HPLC is indispensable. A study involving a related hydroxy-methoxynaphthalene derivative utilized a chiral HPLC column to resolve and analyze stereoisomers. psu.edursc.org

Table 1: Representative HPLC Systems for Naphthalene Derivative Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC), Chiral HPLC | researchgate.netmdpi.comrsc.org |

| Stationary Phase | C18 (RP-18) columns (e.g., Chromolith, Primesphere, Gemini) | rsc.org |

| Mobile Phase | Acetonitrile (B52724)/Ammonium (B1175870) formate (B1220265) buffer gradients | rsc.org |

| Detection | UV-detector, Radioactivity detector (for radiolabeled compounds) | rsc.org |

| Application | Purity assessment, quantification, separation of metabolites and isomers | sigmaaldrich.comresearchgate.netscienceopen.com |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point due to the hydroxyl group, it can be analyzed by GC after derivatization. Silylation of the hydroxyl group is a common strategy to increase volatility and improve chromatographic peak shape.

In studies of related compounds like nabumetone (B1676900), GC-MS has been instrumental in identifying metabolites. tandfonline.com The technique is also used to confirm the identity and purity of synthetic intermediates in the preparation of methoxynaphthalene derivatives. google.com A typical GC-MS system for such analyses would use a capillary column like a DB-5 ms (B15284909) with helium as the carrier gas. rsc.org

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is the most common method for the preparative purification of this compound in a synthesis setting. magritek.commdpi.com This technique separates compounds based on their polarity. The crude product from a chemical reaction is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column to elute the components at different rates.

Researchers have used silica gel column chromatography with various eluent systems, such as petroleum ether/ethyl acetate (B1210297) or dichloromethane, to purify a wide range of naphthalenic compounds. mdpi.comdoi.orgmdpi.com For example, in the synthesis of 3-methoxynaphthalen-2-ol, the product was purified using a silica gel column with a petroleum ether/ethyl acetate gradient. mdpi.com

Thin Layer Chromatography (TLC) is used in conjunction with column chromatography. It is a rapid and inexpensive method to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography separation. tubitak.gov.trrsc.org TLC plates are typically coated with silica gel containing a fluorescent indicator (F254), allowing for visualization of the separated spots under UV light. rsc.org

Table 2: Typical Column Chromatography and TLC Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Flash Column Chromatography, Thin Layer Chromatography | mdpi.comrsc.org |

| Stationary Phase | Silica Gel (e.g., 100-200 or 200-300 mesh) | rsc.orgrsc.org |

| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate, Dichloromethane, Petroleum Ether/DCM | mdpi.comdoi.orgmdpi.com |

| TLC Visualization | UV light (254 nm), KMnO₄ stain, Anisaldehyde stain | rsc.orgrsc.org |

| Application | Purification of synthetic products, reaction monitoring, fraction analysis | psu.edumagritek.comdoi.org |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Sample Preparation and Extraction Methods from Research Matrices

Effective sample preparation is critical to remove interferences and concentrate the analyte before chromatographic analysis. The choice between solid-phase and liquid-liquid extraction depends on the sample matrix, the properties of the analyte, and the desired outcome.

Solid-Phase Extraction (SPE) is a versatile and widely used technique for sample cleanup and fractionation, particularly for complex biological matrices. mdpi.comnih.gov It is based on the partitioning of analytes between a solid sorbent and a liquid phase. For compounds like this compound and its metabolites, reversed-phase SPE cartridges (e.g., C18 or polymer-based like Oasis HLB) are often used. mdpi.comnih.gov

The general SPE workflow involves:

Conditioning: The sorbent is activated with a solvent like methanol (B129727), followed by equilibration with water or a buffer. nih.gov

Loading: The sample (e.g., urine or plasma extract) is loaded onto the cartridge. nih.gov

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove hydrophilic impurities while retaining the analytes of interest. nih.gov